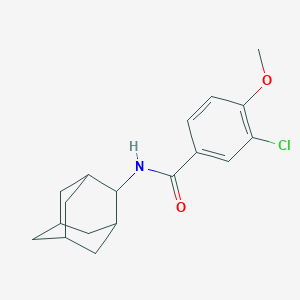![molecular formula C22H21ClN2O4 B278520 N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)
N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide, commonly known as Furamidine, is a compound that has been synthesized for its potential use as an antiprotozoal agent. Protozoal infections are a significant global health concern, and the development of new drugs to treat these infections is essential. Furamidine has shown promise in early studies, and its synthesis, mechanism of action, and potential applications will be discussed in
Mechanism of Action
Furamidine works by inhibiting the activity of enzymes that are essential for the survival of protozoal organisms. Specifically, it targets enzymes involved in DNA synthesis, which prevents the protozoal organisms from replicating and ultimately leads to their death.
Biochemical and Physiological Effects:
Furamidine has been shown to have minimal toxicity in animal studies. It is metabolized in the liver and excreted in the urine. In vitro studies have shown that Furamidine has good activity against a range of protozoal organisms, including those that are resistant to other drugs.
Advantages and Limitations for Lab Experiments
One advantage of Furamidine is its broad-spectrum activity against a range of protozoal organisms. Additionally, it has shown good activity against drug-resistant strains. One limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
For research include the development of more efficient synthesis methods, optimization of pharmacokinetics, and clinical trials to determine its potential use in combination with other drugs.
Synthesis Methods
Furamidine can be synthesized through a multistep process. The starting material is 2-chloro-4,6-dimethylphenol, which is reacted with ethyl chloroformate to form the corresponding ethyl carbonate. The ethyl carbonate is then reacted with 2-amino-4-methylphenol to form the corresponding amide. The amide is then reacted with furan-2-carboxylic acid to form Furamidine.
Scientific Research Applications
Furamidine has been studied for its potential use as an antiprotozoal agent. Protozoal infections are caused by single-celled organisms and can cause a range of diseases, including malaria, leishmaniasis, and trypanosomiasis. These infections are prevalent in developing countries and can be difficult to treat due to the development of drug resistance. Furamidine has shown promise in early studies as a potential treatment for these infections.
properties
Product Name |
N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide |
|---|---|
Molecular Formula |
C22H21ClN2O4 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[4-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21ClN2O4/c1-13-9-15(3)21(17(23)10-13)29-12-20(26)24-16-6-7-18(14(2)11-16)25-22(27)19-5-4-8-28-19/h4-11H,12H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
KBKJFDAZOPWOFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278437.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)